Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-
Description
Structural Overview of Imidazo[1,2-a]pyrazine Heterocycles
The imidazo[1,2-a]pyrazine system is a bicyclic aromatic heterocycle comprising a six-membered pyrazine ring fused with a five-membered imidazole ring at the [1,2-a] position. This arrangement creates a planar, electron-rich scaffold with three distinct reactive positions: C-2, C-3, and C-8 (Figure 1). The bridgehead nitrogen at position 1 participates in conjugation, enabling π-π stacking interactions with biological targets. The pyrazine ring’s nitrogen atoms at positions 4 and 7 enhance hydrogen-bonding capabilities, while the imidazole nitrogen at position 9 contributes to basicity.
Crystallographic studies of analogous compounds reveal that substitutions at C-3 (e.g., 2-chlorophenyl) project perpendicular to the heterocyclic plane, optimizing interactions with hydrophobic binding pockets. Meanwhile, the C-8 amine group, when methylated, adopts a conformation that balances steric accessibility and solvation energy. This structural flexibility allows precise tuning of pharmacodynamic and pharmacokinetic properties.
Significance of 3-(2-Chlorophenyl)-N-methyl Substitution Pattern
The 3-(2-chlorophenyl) group in this compound introduces three critical effects: steric bulk, electron-withdrawing character, and directed hydrophobicity. Chlorine’s electronegativity withdraws electron density from the phenyl ring, polarizing the C-3 position and enhancing dipole-dipole interactions with target proteins. The ortho-chloro substitution creates a steric barrier that restricts rotational freedom, preorganizing the molecule for optimal binding. Comparative SAR studies demonstrate that 2-chlorophenyl analogs exhibit superior binding affinity over para- or meta-substituted derivatives in γ-8-containing AMPA receptor modulation.
The N-methylamine at C-8 serves dual roles. Methylation reduces the amine’s basicity, minimizing off-target interactions with acidic residues, while preserving hydrogen-bond donor capacity through the NH group. In pharmacokinetic profiling of related imidazo[1,2-a]pyrazines, N-methylation improves metabolic stability by shielding the amine from oxidative deamination, as evidenced by reduced extraction ratios in human liver microsomes. For example, morpholine-substituted analogs showed hepatic extraction ratios of 0.4–0.6, whereas N-methylated derivatives exhibited ratios below 0.3.
Historical Development of Imidazo[1,2-a]pyrazine Derivatives in Medicinal Chemistry
Imidazo[1,2-a]pyrazines first gained attention in the 1980s as synthetic analogs of purine nucleobases, with early applications in antiviral and antibacterial therapies. The discovery of their inhibitory activity against bacterial ATPases, such as Helicobacter pylori’s HP0525, marked a pivotal shift toward targeted antimicrobial agents. For instance, 8-aminoimidazo[1,2-a]pyrazines with 3-aryl substitutions demonstrated IC~50~ values of 1–10 μM against HP0525, validating the scaffold’s utility.
Advancements in synthetic methodologies, particularly palladium-catalyzed cross-couplings and regioselective functionalization, enabled systematic exploration of C-3 and C-8 substituents. The introduction of Suzuki-Miyaura reactions allowed the incorporation of aryl groups at C-3, while Buchwald-Hartwig aminations facilitated diversification at C-8. These innovations led to the development of γ-8-selective AMPA receptor modulators, where 3-(2-chlorophenyl)-N-methyl derivatives achieved subnanomolar potency (pIC~50~ = 9.0–10.0).
Recent trends emphasize scaffold hybridization, as seen in pyrazolo[1,5-c]pyrimidine analogs, which retain γ-8 selectivity while improving metabolic stability. Such efforts underscore the imidazo[1,2-a]pyrazine core’s enduring relevance in addressing unmet therapeutic needs.
Properties
CAS No. |
787591-03-1 |
|---|---|
Molecular Formula |
C13H11ClN4 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H11ClN4/c1-15-12-13-17-8-11(18(13)7-6-16-12)9-4-2-3-5-10(9)14/h2-8H,1H3,(H,15,16) |
InChI Key |
JSSTUZZMINBOOB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of C-Pyrazin-2-ylmethylamine Intermediates
A patented process (US8513415B2) describes an efficient method for preparing C-pyrazin-2-ylmethylamine compounds, which are crucial intermediates for imidazo[1,2-a]pyrazine derivatives. The process involves:
- Step (a): Synthesis of a diaryl imine by reacting an appropriate aryl aldehyde (e.g., 2-chlorobenzaldehyde) with a primary amine.
- Step (b): Reaction of the diaryl imine with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate or cesium carbonate. This step forms a substituted pyrazine intermediate.
- Step (c): Hydrolysis of the intermediate under acidic or basic conditions (e.g., potassium hydroxide, sodium hydroxide, or acids like HCl or trifluoroacetic acid) to yield the C-pyrazin-2-ylmethylamine compound.
This method avoids the use of lacrymatory halomethyl pyrazines and is suitable for scale-up with overall yields of at least 50%.
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| (a) | Diaryl imine formation | Aryl aldehyde + primary amine | Typically room temp to 40°C |
| (b) | Coupling with 2,3-dichloropyrazine | Base: K2CO3 or Cs2CO3, solvent: CH2Cl2, EtOAc, THF, toluene | Equimolar reactants, 0 to 40°C |
| (c) | Hydrolysis of intermediate | Acid/base hydrolysis (KOH, NaOH, HCl, TFA) | Yields C-pyrazin-2-ylmethylamine |
Construction of the Imidazo[1,2-a]pyrazine Core
The fused imidazo[1,2-a]pyrazine ring is formed by cyclization reactions involving the pyrazine intermediate and appropriate amine or aldehyde components. While direct literature on the exact compound is limited, analogous methods for imidazo[1,2-a]pyridines provide insight:
- Domino A3-coupling reactions (amine, aldehyde, alkyne) under mild heating (50 °C) with copper catalysis can efficiently form imidazo[1,2-a]pyridine derivatives, which are structurally related fused heterocycles.
- Cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds or aldehydes is a common approach to build the imidazo ring fused to a nitrogen heterocycle.
For imidazo[1,2-a]pyrazines, similar cyclization can be achieved by reacting the pyrazin-2-ylmethylamine intermediate with suitable aldehydes or electrophiles under controlled conditions to close the imidazo ring.
N-Methylation of the Amine Group
The N-methyl group on the amine at position 8 is introduced by:
- Using methylamine or methylating agents (e.g., methyl iodide, dimethyl sulfate) on the amine intermediate.
- The methylation is typically performed after ring closure to avoid side reactions.
Research Findings and Optimization
- The patented process emphasizes the use of stable intermediates and avoids hazardous reagents like halomethyl pyrazines, improving safety and scalability.
- Solvent choice (dichloromethane, ethyl acetate, THF, toluene) and temperature control (0 to 40 °C) are critical for optimizing yields and purity.
- Base selection (potassium or cesium carbonate) influences reaction efficiency in the coupling step.
- Hydrolysis conditions can be tuned (acidic or basic) depending on the intermediate stability and desired product form.
- The overall yield of the process can reach or exceed 50%, suitable for industrial scale production.
Summary Table of Preparation Method
| Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Diaryl imine formation | 2-chlorobenzaldehyde + primary amine | Imine intermediate with 2-chlorophenyl group |
| Coupling with 2,3-dichloropyrazine | Base (K2CO3 or Cs2CO3), solvent (CH2Cl2, EtOAc) | Pyrazine intermediate formation |
| Hydrolysis | Acid/base (KOH, NaOH, HCl, TFA) | C-pyrazin-2-ylmethylamine |
| Cyclization to imidazo ring | Amine + aldehyde or electrophile, mild heating | Imidazo[1,2-a]pyrazine core formation |
| N-Methylation | Methylating agent (e.g., methyl iodide) | N-methyl amine substitution |
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyrazin-8-amine derivatives in cancer treatment. For instance, compounds derived from this scaffold have demonstrated cytostatic activity against non-small cell lung cancer (NSCLC) cell lines. Specifically, a series of (imidazo[1,2-a]pyrazin-6-yl)ureas synthesized from 6-aminoimidazo[1,2-a]pyrazine showed a selective dose-dependent response in P53-mutant NSCLC cell lines, indicating a promising avenue for reactivating mutant p53 proteins associated with tumor suppression .
2. Modulation of Adenosine Receptors
The compound has also been identified as a modulator of adenosine A2A receptors, which play a critical role in the immune response and tumor microenvironment. By inhibiting these receptors, imidazo[1,2-a]pyrazin-8-amine derivatives could potentially enhance anti-tumor immunity by preventing the immunosuppressive effects mediated by adenosine . This application is particularly relevant in the context of cancer immunotherapy.
Case Study 1: Antiproliferative Activity
A study focused on synthesizing and testing various (imidazo[1,2-a]pyrazin-6-yl)ureas revealed that certain derivatives exhibited significant antiproliferative activity against NSCLC cell lines. The compound 1-(imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea was particularly noted for its ability to induce overexpression of the TP53 gene in treated cells, suggesting a mechanism that could be exploited for therapeutic purposes .
Case Study 2: Adenosine A2A Receptor Modulation
Research into the immunological implications of adenosine receptor modulation has shown that imidazo[1,2-a]pyrazin-8-amine compounds can alter the tumor microenvironment by inhibiting immunosuppressive pathways. This modulation can potentially lead to enhanced efficacy of existing cancer therapies by improving immune system responses against tumors .
Data Tables
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes or bind to receptors to alter cellular signaling. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The imidazo[1,2-a]pyrazine scaffold allows for extensive structural diversification. Key analogues and their distinguishing features are summarized below:
*Calculated based on molecular formula C₁₂H₁₀ClN₄.
Key Observations :
- Substituent Position : The placement of the aryl group (e.g., 2-chlorophenyl at position 3 vs. 6) significantly impacts biological activity. For instance, TH6342, with a 2-chlorophenyl at position 6, likely exhibits distinct binding kinetics compared to the target compound .
- N-Substituents : Methyl groups at position 8 (as in the target compound) enhance metabolic stability compared to bulkier groups like 2-(pyridin-2-yl)ethyl in TH6342 .
Pharmacological and Physicochemical Properties
- Early Safety Data: Limited pharmacological data are available for the target compound, but analogues like 3-(4-chlorophenyl)-N-methylbenzamide (cpd S8) show early safety profiles with moderate cytotoxicity (IC₅₀ > 10 µM in hepatic cell lines) .
- Thermal Stability : Melting points for methyl-substituted derivatives (e.g., 225–227°C for cpd S8) suggest robust crystalline structures, advantageous for formulation .
Biological Activity
Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- Molecular Formula : C₁₃H₁₁ClN₄
- CAS Number : 787591-03-1
Imidazo[1,2-a]pyrazin-8-amine derivatives have been shown to exhibit various mechanisms of action:
- Inhibition of Kinases : The compound has been identified as an inhibitor of Leishmania casein kinase I paralog 2 (L-CK1.2), which is crucial for the survival of intracellular parasites. The IC50 value for L-CK1.2 inhibition was reported to be 0.72 µM, indicating potent activity against Leishmania spp. .
- Adenosine A2A Receptor Modulation : Some derivatives of imidazo[1,2-a]pyrazines have been explored for their ability to modulate the adenosine A2A receptor, which is implicated in various neurological and psychiatric disorders .
- Phosphodiesterase Inhibition : Certain imidazo[1,2-a]pyrazine derivatives act as inhibitors of phosphodiesterase enzymes, which play a vital role in cellular signaling pathways .
Biological Activities
The biological activities of imidazo[1,2-a]pyrazin-8-amine derivatives can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antiparasitic | Effective against Leishmania spp., with significant inhibition of L-CK1.2. |
| Neurological Disorders | Potential treatment for conditions like Parkinson's disease through A2A modulation. |
| Anticancer | Some derivatives have shown promise in inhibiting cancer cell proliferation. |
| Anti-inflammatory | Certain compounds exhibit anti-inflammatory properties through various pathways. |
Antileishmanial Activity
In a study focused on antileishmanial compounds, imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their efficacy against Leishmania major. The most promising compound demonstrated a selectivity index (SI) of 52.5 towards macrophages while effectively killing intracellular amastigotes at submicromolar doses .
Neurological Applications
Research has indicated that imidazo[1,2-a]pyrazine derivatives can serve as potential treatments for neurological disorders by targeting the adenosine A2A receptor. These compounds may alleviate symptoms associated with conditions such as Parkinson's disease .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) of imidazo[1,2-a]pyrazines has been conducted to optimize their biological profiles. Modifications at various positions on the imidazo[1,2-a]pyrazine scaffold have led to enhanced potency and selectivity for specific biological targets .
Q & A
Q. Key Considerations :
- Use pyrazine-2,3-diamine as the amidine precursor to ensure regioselectivity.
- Optimize solvent polarity (e.g., DMSO or ethanol) to enhance reaction efficiency.
Advanced: How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound?
Low yields often arise from competing side reactions (e.g., imine formation or dimerization). To address this:
- Catalyst Screening : Test iodine (5–10 mol%) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Temperature Control : Maintain temperatures between 80–100°C to balance reactivity and decomposition .
- Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify energy barriers, as proposed by ICReDD’s reaction path search methods .
Data-Driven Example :
In iodine-catalyzed syntheses, yields improved from 45% to 72% by increasing reaction time from 6 to 12 hours .
Basic: What analytical techniques are critical for characterizing this compound?
Q. Essential Methods :
- NMR Spectroscopy : Compare and NMR signals with literature data for imidazo[1,2-a]pyrazines. For example, the 8-amine proton typically appears at δ 6.8–7.2 ppm, while the N-methyl group resonates at δ 3.1–3.3 ppm .
- Mass Spectrometry (ESI-HRMS) : Confirm the molecular ion peak (e.g., [M+H] at m/z 259.08 for C₁₂H₁₁ClN₄) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, though this requires high-purity crystals .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Contradictions may stem from assay variability or impurities. To standardize results:
- Purity Assessment : Use HPLC (≥95% purity) to exclude confounding effects from byproducts .
- Dose-Response Studies : Perform IC₅₀ determinations in triplicate for enzyme inhibition assays (e.g., acetylcholinesterase) .
- Control Comparisons : Benchmark against structurally validated derivatives (e.g., 8-(piperidin-1-yl) analogs with confirmed AChE inhibition) .
Example : In a study on imidazo[1,2-a]pyrazin-8(7H)-ones, impurities <5% reduced IC₅₀ variability from ±15% to ±5% .
Basic: What pharmacological activities are associated with imidazo[1,2-a]pyrazin-8-amine derivatives?
These compounds exhibit:
- Acetylcholinesterase (AChE) Inhibition : Critical for Alzheimer’s disease research, with IC₅₀ values ranging from 0.5–10 μM .
- Antioxidant Activity : Scavenge DPPH radicals (EC₅₀ ~20–50 μM) due to electron-rich aromatic systems .
- Antimicrobial Potential : Structural analogs (e.g., nitro-substituted derivatives) show MIC values of 2–8 μg/mL against S. aureus .
Note : The 2-chlorophenyl substituent may enhance lipophilicity and target binding, but specific assays are required for confirmation.
Advanced: What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Molecular Docking : Model interactions with AChE (PDB ID: 4EY7) to prioritize substituents at the 3-position .
- QSAR Modeling : Use Hammett constants (σ) for the 2-chlorophenyl group to predict electronic effects on reactivity .
- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residues (e.g., Trp286 in AChE) .
Case Study : Derivatives with electron-withdrawing groups (e.g., -Cl) showed 2-fold higher AChE affinity than electron-donating groups (-OCH₃) .
Advanced: How can researchers design analogs to explore the impact of substituent variation on bioactivity?
- Core Modifications : Replace 2-chlorophenyl with 4-nitrophenyl or 4-aminophenyl to study electronic effects .
- Amine Substitutions : Test N-alkyl vs. N-aryl groups (e.g., cyclohexyl vs. tert-butyl) to optimize steric bulk .
- High-Throughput Screening : Use GBB reactions to generate a 20-compound library in parallel, as described for adenine-mimetic scaffolds .
Q. Synthetic Workflow :
Vary aldehydes (e.g., 2-nitrobenzaldehyde) and isocyanides (e.g., methyl vs. cyclohexyl).
Characterize products via LC-MS and NMR.
Screen for bioactivity in target assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
